3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClN4/c14-10-3-1-9(2-4-10)11-12(5-15,6-16)13(11,7-17)8-18/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYGTIODGMSSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C2(C#N)C#N)(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946551 | |
| Record name | 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23767-80-8 | |
| Record name | NSC98476 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel-Addition Cyclization
Under basic conditions, 4-chlorobenzaldehyde reacts with malononitrile in a 1:2 molar ratio to form an α,β-unsaturated intermediate. Subsequent cyclization is induced via nucleophilic attack, facilitated by phase-transfer catalysts like tetrabutylammonium bromide (TBAB). A representative procedure from recent literature achieves 62–68% yields using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | ±15% yield |
| Solvent | DMF/THF (3:1) | Maximizes polarity |
| Catalyst Loading | 10 mol% TBAB | Prevents oligomerization |
| Reaction Time | 10–14 hours | Balances decomposition |
This method’s major byproducts include oligomeric cyano compounds and uncyclized adducts, which can be minimized through controlled addition rates and inert atmosphere conditions.
Phase-Transfer Catalyzed Synthesis
Modern protocols leverage phase-transfer catalysis (PTC) to enhance reaction efficiency. A 2023 study demonstrated that combining 4-chlorobenzaldehyde with excess malononitrile (2.5 equiv) in the presence of TBAB and cyanogen bromide (BrCN) yields the target compound in 72% isolated purity. The mechanism proceeds through:
- Enolate Formation: Malononitrile deprotonation generates a reactive dianion.
- Electrophilic Activation: BrCN facilitates aldehyde electrophilicity.
- Ring Closure: Steric guidance from the 4-chlorophenyl group directs cyclopropanation.
Advantages of PTC:
- Reduces reaction time to 6–8 hours
- Enables aqueous-organic biphasic conditions
- Minimizes side reactions through compartmentalization
Electrophilic Cyclopropanation Techniques
Recent advances in σ-bond activation have enabled alternative routes using boron-based reagents. A 2024 methodology employs boron trichloride (BCl₃) and 4-cyclohexylmorpholine (CHMP) to construct the cyclopropane core via eliminative borylation. While primarily used for enamide synthesis, this approach can be adapted for nitrile-rich systems through post-functionalization.
Critical Steps:
- BCl₃ Coordination: Activates the carbonyl group of 4-chlorophenyl precursors.
- C–C Bond Cleavage: Selective ring formation occurs at 80°C in dichloromethane.
- Nitrile Installation: Sequential cyanation using trimethylsilyl cyanide (TMSCN).
This method achieves 65–70% yields but requires stringent moisture control and specialized equipment.
Industrial-Scale Production Considerations
Scaling laboratory synthesis requires addressing three critical challenges:
Solvent Optimization
| Solvent | Boiling Point | Recycling Efficiency | Nitrile Stability |
|---|---|---|---|
| DMF | 153°C | 88% | Moderate |
| Acetonitrile | 82°C | 95% | High |
| THF | 66°C | 78% | Low |
Acetonitrile emerges as the preferred industrial solvent due to its low viscosity and compatibility with continuous distillation systems.
Hazard Mitigation
The compound’s GHS classification (H302, H312, H332) necessitates:
- Closed-system transfers
- pH-controlled quench baths (5.5–6.5)
- Real-time HCN gas monitoring
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano groups.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Bromine and Sodium Ethanolate: Used in the synthesis of the compound.
Pyridine Hydrobromide and Acetonitrile: Used in electrochemical reactions to form the cyclopropane ring.
Major Products Formed
The major product formed from the reactions involving this compound is the cyclopropane derivative itself. Further reactions can lead to various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is not well-understood its effects are likely mediated through interactions with molecular targets such as enzymes or receptors
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituent type, position, and electronic properties. Key comparisons include:
Substituent Effects on Electronic and Steric Properties
Electron-Withdrawing Groups (EWG):
- 3-(4-Chlorophenyl) derivative (Target): The chloro group increases lipophilicity (estimated logP ~1.5) and stabilizes the molecule via inductive effects.
- 3-(2-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile (19l): The nitro group (stronger EWG) further elevates logP (~0.9) and may enhance electrophilicity .
Physical Properties
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | logP (Estimated) |
|---|---|---|---|---|---|
| 3-(4-Chlorophenyl)cyclopropane... (Target) | 4-Cl | C₁₃H₄ClN₄ | 281.7 | Not reported | ~1.5 |
| 3-(4-Methoxyphenyl)cyclopropane... | 4-OCH₃ | C₁₄H₈N₄O | 248.24 | Not reported | ~0.46 |
| 3-Phenylcyclopropane... (19k) | Phenyl | C₁₃H₈N₄ | 220.23 | 225–227 (decomp.) | 0.457 |
| 3-(3,4,5-Trimethoxyphenyl)cyclopropane... (19p) | 3,4,5-OCH₃ | C₁₇H₁₄N₄O₃ | 346.32 | 227–229 (decomp.) | ~1.2 |
| 3-Methyl-3-(4-methylphenyl)cyclopropane... | 4-CH₃, 3-CH₃ | C₁₅H₁₀N₄ | 246.27 | Not reported | ~1.0 |
- Melting Points: Derivatives with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) exhibit higher melting points (~227–229°C) due to increased molecular symmetry and packing efficiency .
- logP Trends: Chloro and nitro substituents increase lipophilicity, whereas polar groups (e.g., methoxy) reduce it. The parent cyclopropane-tetracarbonitrile has a logP of 0.457 .
Biological Activity
3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile (CAS No. 23767-80-8) is a chemical compound with significant potential in scientific research due to its unique structure and properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H5ClN4
- Molecular Weight : 252.66 g/mol
- CAS Number : 23767-80-8
The compound features a cyclopropane ring substituted with four cyano groups and a para-chlorophenyl group. This configuration is believed to influence its biological interactions significantly.
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological effects may be mediated through interactions with various molecular targets such as enzymes or receptors involved in metabolic pathways. The presence of multiple cyano groups could enhance its reactivity and binding affinity towards biological targets.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest that while it possesses bioactivity, further studies are required to establish its toxicity levels and safe dosage ranges.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Structural Analogues | Investigated the anticancer activity of structurally similar compounds; suggested potential for this compound in cancer therapy based on structural activity relationship (SAR) analysis. |
| Toxicity Assessment | Conducted in vitro assays indicating moderate toxicity; further animal studies needed to confirm results. |
| Enzyme Interaction Studies | Hypothesized interactions with metabolic enzymes; further research required to elucidate specific pathways affected by the compound. |
Future Directions in Research
Given the promising structural characteristics and preliminary findings regarding biological activity:
- In Vitro Studies : Further exploration of its effects on cancer cell lines and other diseases.
- In Vivo Studies : Toxicological assessments in animal models to evaluate safety and efficacy.
- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways influenced by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
